![molecular formula C6H3ClIN3 B2597267 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1448695-71-3](/img/structure/B2597267.png)

4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

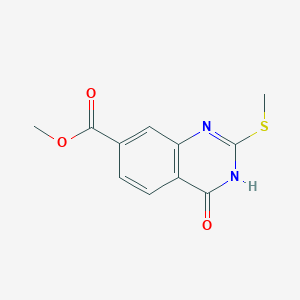

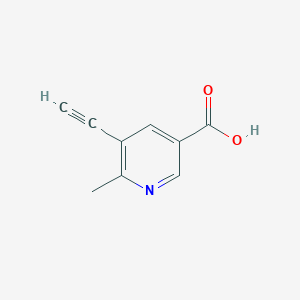

“4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine” is a chemical compound with the molecular formula C6H3ClIN3 and a molecular weight of 279.47 . It is a solid substance that is stored in a dark place under an inert atmosphere at 2-8°C .

Synthesis Analysis

The synthesis of “this compound” can be achieved through several methods. One method involves a seven-step synthesis from dimethyl malonate with an overall yield of 31% . Another method involves the iodine reaction of 4-chloro-7h-pyrrole [2,3-d] pyrimidine with NIS .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H3ClIN3/c7-6-5-4 (10-2-11-6)3 (8)1-9-5/h1-2,9H . The compound has a unique structure that makes it versatile and widely employed as a pharmaceutical intermediate .

Chemical Reactions Analysis

“this compound” demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .

Physical And Chemical Properties Analysis

“this compound” is a white solid . It has a molecular weight of 279.47 and is stored in a dark place under an inert atmosphere at 2-8°C .

Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed Synthesis

Palladium-catalyzed reactions have been used to synthesize novel heterocyclic systems involving 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine. Notably, the reaction of 5-amino-4-iodopyrrolopyrimidine with arylacetylenes led to the formation of various novel structures, showcasing the versatility of this compound in synthetic organic chemistry (Tumkevičius & Masevičius, 2004).

Synthesis of Novel Antibacterial Agents

4-Chloropyrrolo[2,3-d]pyrimidines have been used in the synthesis of novel heterocyclic compounds such as tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines. These compounds have been explored for their potential antibacterial properties, indicating the compound's significance in medicinal chemistry (Dave & Shah, 2002).

Structural Analysis and Crystallography

This compound has been utilized in structural and crystallographic studies to understand its molecular geometry and intermolecular interactions. Such studies provide crucial insights into the compound's potential applications in material science and drug design (Shah et al., 2010).

Anti-Cancer Research

Recent studies have explored the potential anti-cancer properties of 4-Chloro-7-iodo-5H-pyrrolo[2,3-d]pyrimidine. Specifically, its effects on inducing apoptosis in leukemia cell lines have been investigated, highlighting its potential in cancer therapy research (Farshchi, Valikhani, & Ghorbani, 2022).

Wirkmechanismus

Target of Action

It is known to serve as a scaffold for developing potent kinase inhibitors , which play a crucial role in signal transduction pathways within cells.

Mode of Action

4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine interacts with its targets through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . These interactions can lead to changes in the function of the target proteins, thereby altering cellular processes.

Safety and Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H301-H311-H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Zukünftige Richtungen

The unique structure and versatility of “4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine” make it a crucial component in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors . These inhibitors are vital therapeutic agents used in the treatment of diverse diseases, including cancer . Therefore, the future directions of this compound may involve further exploration of its potential applications in pharmaceuticals .

Eigenschaften

IUPAC Name |

4-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClIN3/c7-6-5-4(10-2-11-6)3(8)1-9-5/h1-2,9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCQXONDPOVIAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)C(=NC=N2)Cl)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClIN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)-2-hydroxyacetic acid](/img/structure/B2597184.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2597185.png)

![(1R,2R,3R,6S,7S)-Tricyclo[5.2.1.02,6]decan-3-ol](/img/structure/B2597194.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2597196.png)

![3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-2H-chromen-2-one](/img/structure/B2597197.png)

![N-(3-chloro-2-methylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2597202.png)

![3-[(2-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B2597205.png)